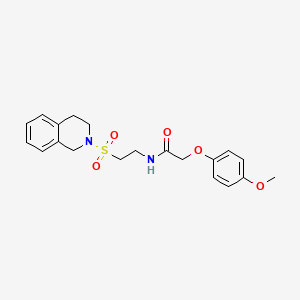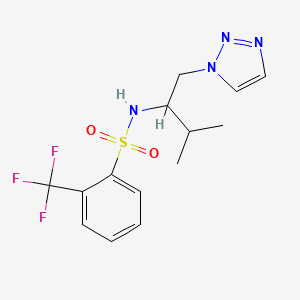
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H17F3N4O2S and its molecular weight is 362.37. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Compounds related to N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(trifluoromethyl)benzenesulfonamide have been synthesized and characterized for various applications. For instance, a series of novel derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The structure and therapeutic potential of these compounds were determined by spectral methods and biological assays (Küçükgüzel et al., 2013).
Potential Therapeutic Applications
- Several studies have focused on the potential therapeutic applications of derivatives of this compound. For example, a set of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives were synthesized as potential antimalarial prototypes, showcasing the versatility of this chemical structure in drug development (Boechat et al., 2011).
Anticancer and Antimicrobial Properties
- Another study synthesized novel sulfanilamide-derived 1,2,3-triazole compounds, which showed promising antibacterial potency in vitro. This demonstrates the compound's potential in addressing bacterial infections (Wang et al., 2010).
- A study on Mn2+ complexes containing sulfonamide groups revealed their potential in pH-responsive relaxivity, which could be significant in medical imaging techniques (Uzal-Varela et al., 2020).
Versatility in Chemical Reactions
- The versatility of these compounds in chemical reactions has been highlighted. For example, N-(2'-Phenylphenyl)benzenesulfonamides reacted with acrylate esters in the presence of a catalyst system to produce derivatives in high yields (Miura et al., 1998).
properties
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O2S/c1-10(2)12(9-21-8-7-18-20-21)19-24(22,23)13-6-4-3-5-11(13)14(15,16)17/h3-8,10,12,19H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCHIBBYKLDZDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(trifluoromethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

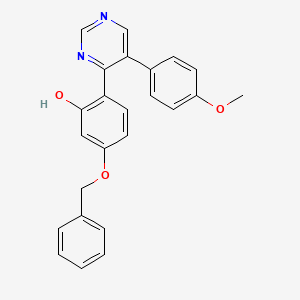
![N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2364286.png)
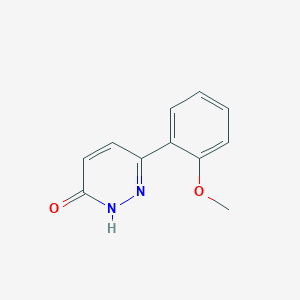
![4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B2364288.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2364289.png)
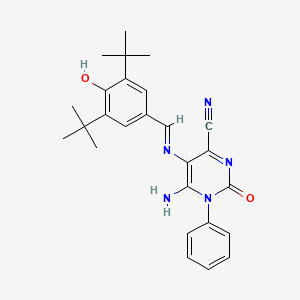

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364297.png)
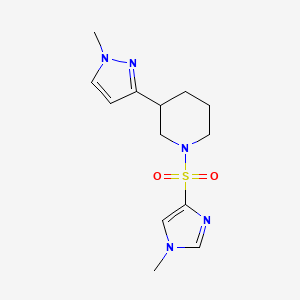
![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2364299.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2364302.png)
![(Z)-3-(6-bromoimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2364304.png)
![(E)-3-(1,3-Benzodioxol-5-yl)-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2364305.png)
